molecular formula C12H14BrNO2 B14038064 Benzyl 3-bromo-3-methylazetidine-1-carboxylate

Benzyl 3-bromo-3-methylazetidine-1-carboxylate

Cat. No.: B14038064
M. Wt: 284.15 g/mol
InChI Key: SVKBAPCXXXZPDQ-UHFFFAOYSA-N
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Description

Benzyl 3-bromo-3-methylazetidine-1-carboxylate is a chemical compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.14 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-bromo-3-methylazetidine-1-carboxylate typically involves the reaction of 3-bromo-3-methylazetidine with benzyl chloroformate (CbzCl) in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The general reaction scheme is as follows:

    Starting Materials: 3-bromo-3-methylazetidine, benzyl chloroformate (CbzCl)

    Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature

    Procedure: The 3-bromo-3-methylazetidine is dissolved in the anhydrous solvent, and the base is added. Benzyl chloroformate is then added dropwise to the reaction mixture, and the reaction is stirred at room temperature until completion. The product is isolated by standard workup procedures, such as extraction and purification by column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, solvent, and concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-bromo-3-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), base (e.g., triethylamine)

    Reduction: Reducing agents (e.g., Pd/C, hydrogen gas), solvents (e.g., methanol)

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide), water or aqueous solvents

Major Products Formed

    Nucleophilic Substitution: Substituted azetidine derivatives

    Reduction: 3-methylazetidine-1-carboxylate

    Hydrolysis: Benzyl alcohol and 3-bromo-3-methylazetidine

Mechanism of Action

The mechanism of action of Benzyl 3-bromo-3-methylazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through covalent or non-covalent interactions. The azetidine ring can act as a reactive site for binding to nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-3-methylazetidine: Lacks the benzyl carbamate group, making it less versatile in synthetic applications.

    Benzyl 3-chloro-3-methylazetidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Benzyl 3-methylazetidine-1-carboxylate: Lacks the halogen atom, resulting in different chemical properties and reactivity.

Uniqueness

Benzyl 3-bromo-3-methylazetidine-1-carboxylate is unique due to the presence of both the benzyl carbamate group and the bromine atom. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

benzyl 3-bromo-3-methylazetidine-1-carboxylate

InChI

InChI=1S/C12H14BrNO2/c1-12(13)8-14(9-12)11(15)16-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

SVKBAPCXXXZPDQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C(=O)OCC2=CC=CC=C2)Br

Origin of Product

United States

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